molecular formula C15H13N3O2S B11949496 4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide

4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide

Cat. No.: B11949496
M. Wt: 299.3 g/mol
InChI Key: GJNKIAFRSWPYMO-UHFFFAOYSA-N
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Description

4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide is an organic compound with the molecular formula C15H13N3O2S and a molecular weight of 299.354 g/mol . This compound is known for its unique structure, which combines an indole moiety with a benzenesulfonamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide typically involves the condensation of 1H-indole-3-carbaldehyde with 4-aminobenzenesulfonamide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Uniqueness: What sets 4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide apart is its unique combination of an indole and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4-(1H-indol-3-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C15H13N3O2S/c16-21(19,20)13-7-5-12(6-8-13)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H,(H2,16,19,20)

InChI Key

GJNKIAFRSWPYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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